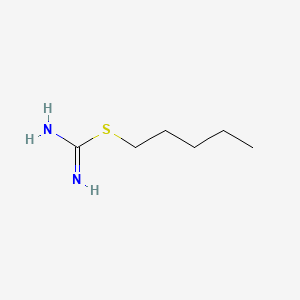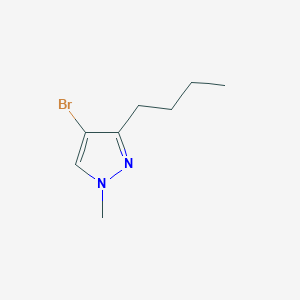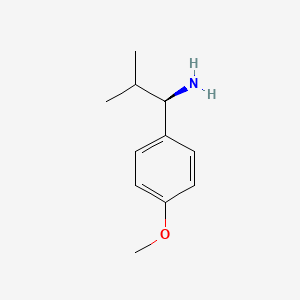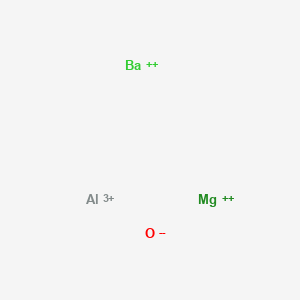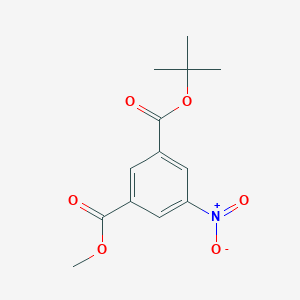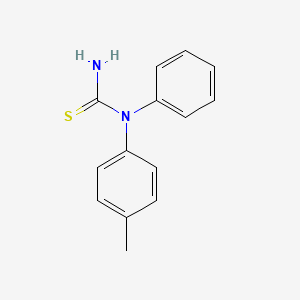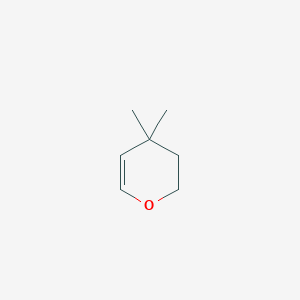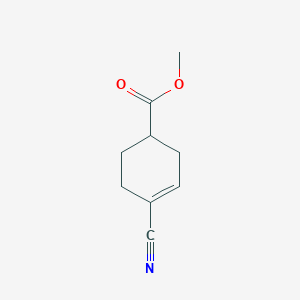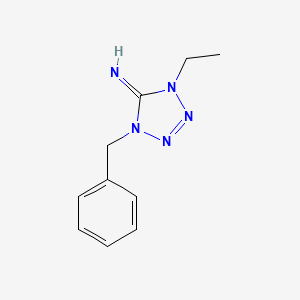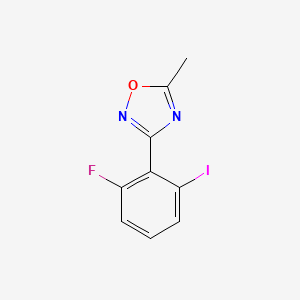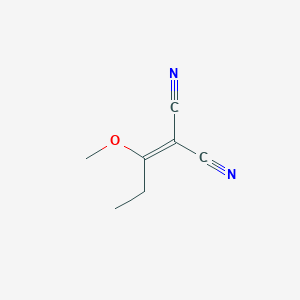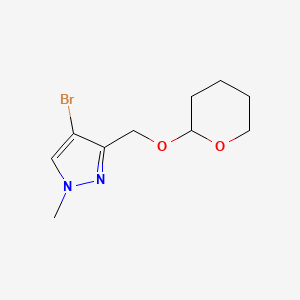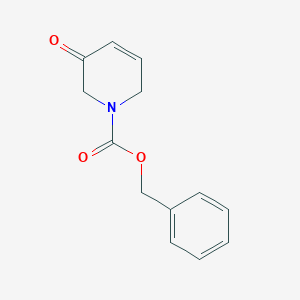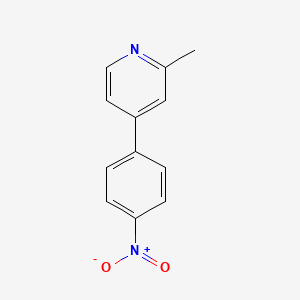
Pyridine, 2-methyl-4-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-methyl-4-(4-nitrophenyl)- is an organic compound that belongs to the class of nitro-substituted pyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-methyl-4-(4-nitrophenyl)- typically involves the nitration of 2-methyl-4-phenylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of Pyridine, 2-methyl-4-(4-nitrophenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the risk of uncontrolled exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-methyl-4-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen peroxide or other oxidizing agents.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed
Reduction: 2-methyl-4-(4-aminophenyl)pyridine.
Oxidation: Pyridine N-oxide derivatives.
Substitution: Halogenated derivatives of Pyridine, 2-methyl-4-(4-nitrophenyl)-.
Aplicaciones Científicas De Investigación
Pyridine, 2-methyl-4-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-methyl-4-(4-nitrophenyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 4-(4-nitrophenyl)-: Lacks the methyl group at the 2-position.
Pyridine, 2-methyl-4-(4-aminophenyl)-: The nitro group is reduced to an amino group.
Pyridine, 2-methyl-4-(4-chlorophenyl)-: The nitro group is substituted with a chlorine atom.
Uniqueness
Pyridine, 2-methyl-4-(4-nitrophenyl)- is unique due to the presence of both a methyl group and a nitrophenyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
55218-69-4 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-methyl-4-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-8-11(6-7-13-9)10-2-4-12(5-3-10)14(15)16/h2-8H,1H3 |
Clave InChI |
AYTGWDJKOUDXKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


